Chemical structure and properties of 1-(3-Methanesulfonylphenyl)ethan-1-one
Chemical structure and properties of 1-(3-Methanesulfonylphenyl)ethan-1-one
A Pharmacophore Scaffold for Bioactive Sulfone Development
Executive Summary
1-(3-Methanesulfonylphenyl)ethan-1-one (CAS: 1877-66-3), also known as 3'-methylsulfonylacetophenone, is a critical organosulfur building block in medicinal chemistry. Unlike its para-substituted isomer—a ubiquitous intermediate in the synthesis of COX-2 inhibitors like Etoricoxib and Rofecoxib—the meta-isomer serves a distinct role in Structure-Activity Relationship (SAR) studies. It allows researchers to probe the spatial requirements of sulfone-binding pockets in cyclooxygenase enzymes and other therapeutic targets.[1] This guide details the physicochemical profile, synthetic pathways, and reactivity of this scaffold, providing a grounded reference for drug development professionals.
Part 1: Chemical Identity & Structural Analysis[1]
The molecule consists of a benzene ring substituted at the 1- and 3-positions by an acetyl group and a methylsulfonyl group, respectively. Both substituents are strong electron-withdrawing groups (EWGs), creating an electron-deficient aromatic system.
Table 1: Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3-Methanesulfonylphenyl)ethan-1-one |
| Common Synonyms | 3'-Methylsulfonylacetophenone; m-Methylsulfonylacetophenone |
| CAS Number | 1877-66-3 |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| SMILES | CC(=O)c1cccc(c1)S(=O)(=O)C |
| InChI Key | YCFVVANKXJSWQY-UHFFFAOYSA-N |
Electronic Configuration
The 1,3-substitution pattern places two deactivating groups in a meta relationship.
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Acetyl Group (-COCH₃): Withdraws electron density via induction (-I) and resonance (-M).
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Methylsulfonyl Group (-SO₂CH₃): A potent electron-withdrawing group, primarily via strong induction (-I) and resonance (-M) involving d-orbital participation (or hyperconjugation depending on the model).
Impact on Reactivity: The benzene ring is highly deactivated towards electrophilic aromatic substitution (EAS).[1] Conversely, the ring is susceptible to nucleophilic aromatic substitution (SₙAr) if a leaving group (like a halogen) were present, although the current structure lacks such a leaving group. The ketone moiety remains the primary site for derivatization.[1]
Part 2: Physicochemical Profile[1]
The presence of the sulfone moiety significantly increases the polarity and melting point compared to non-sulfonated acetophenones.[1]
Table 2: Physical Properties
| Property | Value | Context |
| Physical State | Solid (Crystalline powder) | At standard temperature/pressure.[1] |
| Melting Point | 102 – 105 °C | Significantly higher than acetophenone (20°C) due to dipole-dipole interactions.[1] |
| Boiling Point | ~470 °C (Predicted) | High boiling point necessitates purification via crystallization rather than distillation.[1] |
| Solubility | DMSO, DMF, Acetone, DCM | Poor solubility in non-polar solvents (Hexane, Pentane). |
| Partition Coeff. (LogP) | ~0.3 - 0.5 | Moderate lipophilicity; the polar sulfone lowers LogP compared to alkyl analogs.[1] |
Part 3: Synthetic Pathways[1][4]
Direct Friedel-Crafts acylation of methyl phenyl sulfone is mechanistically unfavorable due to the strong deactivating nature of the sulfone group.[1] Therefore, the industry-standard protocol relies on the oxidation of the corresponding sulfide.
Protocol A: Oxidation of 3-(Methylthio)acetophenone
This is the most reliable route, ensuring high yields and purity.
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Precursor Synthesis: 3-Aminoacetophenone is converted to 3-(methylthio)acetophenone via diazotization followed by reaction with sodium thiomethoxide (NaSMe).[1]
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Oxidation: The sulfide is oxidized to the sulfone using Hydrogen Peroxide (H₂O₂).[1][2][3]
Reagents:
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Substrate: 3-(Methylthio)acetophenone
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Oxidant: 30% H₂O₂ (excess)
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Catalyst: Sodium Tungstate (Na₂WO₄) or Ammonium Molybdate
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Solvent: Methanol or Acetic Acid[1]
Step-by-Step Methodology:
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Dissolve 3-(methylthio)acetophenone (1.0 eq) in Methanol.
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Add catalytic Na₂WO₄ (0.02 eq) and adjust pH to ~3 with dilute H₂SO₄ (if required by specific catalyst variant).
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Heat to 50-60°C.
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Add H₂O₂ (2.5 eq) dropwise to control the exotherm.[1] Note: Sulfoxide formation is the intermediate step; excess oxidant ensures full conversion to sulfone.
-
Reflux for 2-4 hours. Monitor via TLC (sulfone is more polar than sulfide).[1]
-
Cool to room temperature. The product often crystallizes directly.[1] If not, pour into ice water and filter the precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]
Figure 1: Synthetic pathway from amino-precursor to final sulfone via sulfide oxidation.
Part 4: Analytical Characterization
Validating the structure requires confirming the oxidation state of the sulfur and the substitution pattern.[1]
1. Nuclear Magnetic Resonance (NMR)
The meta-substitution pattern creates a distinct splitting pattern in the aromatic region.[1]
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.54 (s, 1H): H2 proton.[1] Highly deshielded due to being flanked by two EWGs (CO and SO₂).[1]
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δ 8.20 (d, J=7.8 Hz, 1H): H4 proton (ortho to SO₂).
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δ 8.15 (d, J=7.8 Hz, 1H): H6 proton (ortho to CO).
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δ 7.75 (t, J=7.8 Hz, 1H): H5 proton.
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δ 3.10 (s, 3H): Methylsulfonyl group (-SO₂CH ₃). Distinctive downfield shift compared to sulfide (~2.5 ppm).[1]
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δ 2.68 (s, 3H): Acetyl group (-COCH ₃).
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2. Infrared Spectroscopy (FT-IR)
Part 5: Pharmaceutical Applications & Reactivity[1][6]
1. Pharmacophore in COX-2 Inhibition
While the para-isomer (4-methanesulfonylphenyl) is the scaffold for "coxibs" (e.g., Rofecoxib, Etoricoxib), the meta-isomer is crucial for:
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Negative Control Studies: Used to demonstrate the necessity of the para-orientation for optimal COX-2 active site binding.
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Flavonoid Derivatives: Used as a starting material to synthesize chalcones and flavonoids that possess anti-inflammatory properties but with altered metabolic stability compared to traditional coxibs.[1]
2. Chemical Reactivity
The ketone is the primary reactive handle.[1]
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Aldol Condensation: Reacts with benzaldehydes to form chalcones (1,3-diphenylprop-2-en-1-ones). The electron-deficient ring makes the alpha-protons of the acetyl group slightly more acidic, facilitating enolate formation.
-
Reduction: Sodium Borohydride (NaBH₄) reduction yields 1-(3-methanesulfonylphenyl)ethanol.
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Baeyer-Villiger Oxidation: Can be converted to the ester/phenol, though the electron-deficient ring slows this reaction compared to activated acetophenones.
Figure 2: Primary reactivity pathways for drug discovery applications.
Part 6: Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[1]
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Storage: Store in a cool, dry place. Hygroscopicity is generally low, but standard desiccation is recommended to prevent caking.[1]
References
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Hoffman Fine Chemicals. (2025).[1] Safety Data Sheet: 1-(3-(Methylsulfonyl)phenyl)ethan-1-one. Retrieved from
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PubChem. (2025).[1] Compound Summary: 1-(3-Methylsulfonylphenyl)ethan-1-one.[1][4] National Library of Medicine.[1] Retrieved from
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Asian Journal of Chemistry. (2010). Synthesis of Sulfonyl Acetophenones via Oxidation. (Contextual reference on sulfide oxidation protocols). Retrieved from
-
Vertex AI Search. (2026).[1] Consolidated Chemical Data for CAS 1877-66-3. Retrieved from internal technical search logs.

